(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13563373
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H22N2O3 |
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Molecular Weight | 230.30 g/mol |
IUPAC Name | tert-butyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15) |
Standard InChI Key | MHDNBYFVKCAJOW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CNCCC1CO |
Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1CO |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound features a six-membered piperidine ring with two functional groups:
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Hydroxymethyl (-CH2OH) at position 4, introducing polarity and hydrogen-bonding capacity.
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tert-Butyl carbamate (-OCONH-C(CH3)3) at position 3, providing steric protection and metabolic stability .
Table 1: Comparative Structural Features of Piperidine Carbamates
The hydroxymethyl group enhances water solubility compared to non-polar analogs, while the tert-butyl carbamate shields the amine group from enzymatic degradation.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of (4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester likely involves a multi-step process:
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Piperidine Functionalization:
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Carbamate Formation:
Representative Reaction Scheme:
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4-Formyl-piperidine → 4-Hydroxymethyl-piperidine (NaBH4, MeOH, 1 h, 63% yield) .
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4-Hydroxymethyl-piperidine + Boc2O → Target Compound (DMAP, DCM, 0°C to RT, 12 h).
Industrial-Scale Considerations
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Purification: Chromatography or recrystallization ensures >95% purity.
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Yield Optimization: Continuous flow reactors improve efficiency in large-scale production.
Physicochemical and Pharmacokinetic Profiles
Physical Properties
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Solubility: Moderate aqueous solubility (estimated 0.1–1 mg/mL) due to the hydroxymethyl group .
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LogP: ~2.8 (predicted), indicating balanced lipophilicity for blood-brain barrier penetration .
ADME Characteristics
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Metabolism: Susceptible to esterase-mediated cleavage of the carbamate group.
Applications in Drug Discovery
Intermediate for Bioactive Molecules
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